2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Overview
Description
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid is a useful research compound. Its molecular formula is C10H10N2O2S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research indicates significant potential in anticancer applications. A study involved synthesizing compounds starting from 2-(4-methylphenyl)acetic acid, showing moderate to excellent anticancer activity against several cancer cell lines including breast, lung, colon, and ovarian cancer. These compounds, related to 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid, exhibited higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Solar Cell Technology
A novel application in solar cell technology has been explored where 2-(thiophen-2-yl)thiazole, a closely related structure, was used as a π-bridge in diethylamino coumarin for dye-sensitized solar cells. This showed improved light-harvesting capabilities and photovoltaic performance, indicating potential for efficient solar energy conversion (Han et al., 2015).
Chemical Synthesis and Reactivity Studies
In the field of chemical synthesis and reactivity, compounds related to this compound have been synthesized and studied for their properties. For example, the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline have been investigated, highlighting the potential of these compounds in advanced chemical synthesis and their reactivity in various chemical processes (Aleksandrov et al., 2020).
Fluorescent Compound for Metal Sensing
A derivative of this compound has been synthesized and found to exhibit selective fluorescence quenching effects with Co2+, indicating its potential as a fluorescent chemical sensor for metal detection. This suggests its applicability in environmental monitoring and industrial processes (Li, 2013).
Antibiotic Development
In pharmaceutical research, derivatives of similar compounds have been used in the preparation of cephem antibiotics, which are vital in treating bacterial infections. This indicates a potential pathway for developing new antibiotic compounds (Tatsuta et al., 1994).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs and thiazole derivatives, which are part of the compound’s structure, exhibit a variety of biological effects . They have been studied for their potential as biologically active compounds, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with its targets.
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The solubility properties of thiazole derivatives could potentially influence their action in different environments .
Biochemical Analysis
Biochemical Properties
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can influence its reactivity with different biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses . For example, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a reduction in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity or disruption of normal cellular processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as hydroxylation, demethylation, and conjugation . These metabolic reactions can influence the compound’s activity and its effects on metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, influencing its activity and function . The distribution pattern of this compound can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular metabolism .
Properties
IUPAC Name |
2-[5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-11-10-12-7(5-15-10)8-3-2-6(16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRAUOFZVBFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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